1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the formation of azolylmethyl derivatives through reactions with NH-azoles, leading to structurally diverse products, as demonstrated in the synthesis of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles (Khaliullin et al., 2014).
Biological Activity
- Various derivatives of this compound, including 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been synthesized and characterized for their potential pharmacological properties (Gobouri, 2020).
- The compound has shown relevance in the synthesis of triazino and triazolo[4,3-e]purine derivatives, which exhibit significant in vitro anticancer, anti-HIV-1, and antimicrobial activities (Ashour et al., 2012).
Chemical Properties and Reactions
- Research has demonstrated the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, where derivatives of this compound are crucial intermediates (Hesek & Rybár, 1994).
- The compound is used in the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione with diverse substituents, contributing to research in receptor affinity and pharmacological evaluation, particularly in the context of psychotropic activity (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
- New chalcone derivatives synthesized from 8-Chlorotheophylline, related to this compound, have shown promising antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Adenosine Receptors Affinity
- The compound has been investigated for its influence on the adenosine receptors affinity profile, particularly in pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showing affinity and selectivity at various receptor subtypes (Federico et al., 2015).
Mechanism of Action
Pyrazole derivatives
are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been successfully synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Purine derivatives
, on the other hand, are part of many bioactive aromatic compounds that show clinical and biological applications . The indole scaffold, which is similar to purine, has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCARSHFIVMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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